molecular formula C19H18N4O3S B11166248 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide

Cat. No.: B11166248
M. Wt: 382.4 g/mol
InChI Key: YKFOSIYZAGAROY-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Coupling with 4-Methoxybenzoic Acid: The final step involves the coupling of the thiadiazole derivative with 4-methoxybenzoic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. For example, they may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects, or they may bind to receptors involved in cell signaling pathways, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxyphenyl)carbonyl]amino}benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzoic acid

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide is unique due to the specific combination of functional groups and the ethyl substitution on the thiadiazole ring. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C19H18N4O3S/c1-3-16-22-23-19(27-16)21-18(25)14-6-4-5-7-15(14)20-17(24)12-8-10-13(26-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,24)(H,21,23,25)

InChI Key

YKFOSIYZAGAROY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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